

"Antimycobacterial agent-3" analytical methods for quantification

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Compound of Interest

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Analytical Methods for the Quantification of Isoniazid

Introduction

Isoniazid (Isonicotinylhydrazide) is a primary and highly effective antimicrobial agent for the treatment and prophylaxis of tuberculosis.[1] Accurate and reliable quantification of isoniazid in pharmaceutical formulations and biological matrices is crucial for ensuring therapeutic efficacy, conducting pharmacokinetic studies, and maintaining quality control.[2] This document provides detailed application notes and protocols for three common analytical methods used for the quantification of isoniazid: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of isoniazid, particularly in bulk drug and pharmaceutical dosage forms.[3] The method is based on the principle that isoniazid absorbs light in the ultraviolet range.[4] To enhance sensitivity and shift the absorbance to the visible region, thereby reducing interference from excipients, isoniazid can be derivatized with an aldehyde-containing reagent to form a

colored Schiff base.[5] This application note describes a derivatization-based spectrophotometric method.

Experimental Protocol

This protocol is based on the condensation reaction of isoniazid with an aldehyde (e.g., cis-cinnamaldehyde or salicylaldehyde) to form a stable, colored product that can be measured in the visible range.[5][6]

1. Materials and Reagents:

- Isoniazid reference standard
- cis-Cinnamaldehyde or Salicylaldehyde reagent solution (e.g., 0.1% w/v in ethanol)[6]
- Methanol[6]
- Ethanol[6]
- Boric acid buffer (pH 9.5)[5]
- Distilled water
- UV-Visible Spectrophotometer

2. Preparation of Standard Solutions:

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of isoniazid reference standard and dissolve it in 100 mL of distilled water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.5 to 2.5 µg/mL using distilled water.[5]

3. Sample Preparation (from Tablets):

- Weigh and finely powder 20 isoniazid tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of isoniazid and transfer it to a 100 mL volumetric flask.

- Add approximately 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.
- Filter the solution through a 0.45 μm membrane filter.
- Dilute the filtrate with distilled water to obtain a final concentration within the calibration range (e.g., $\sim 1.5 \mu\text{g/mL}$).

4. Derivatization and Measurement:

- Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.
- Add 1.0 mL of the aldehyde reagent solution to each tube.
- Add 2.0 mL of boric acid buffer (pH 9.5).^[5]
- Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 5-20 minutes) to allow for color development.^[6]
- After incubation, dilute the solution to a final volume of 10 mL with methanol.
- Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λ_{max}), which is typically around 364 nm for cis-cinnamaldehyde or 405 nm for salicylaldehyde, against a reagent blank.^{[5][6]}

5. Data Analysis:

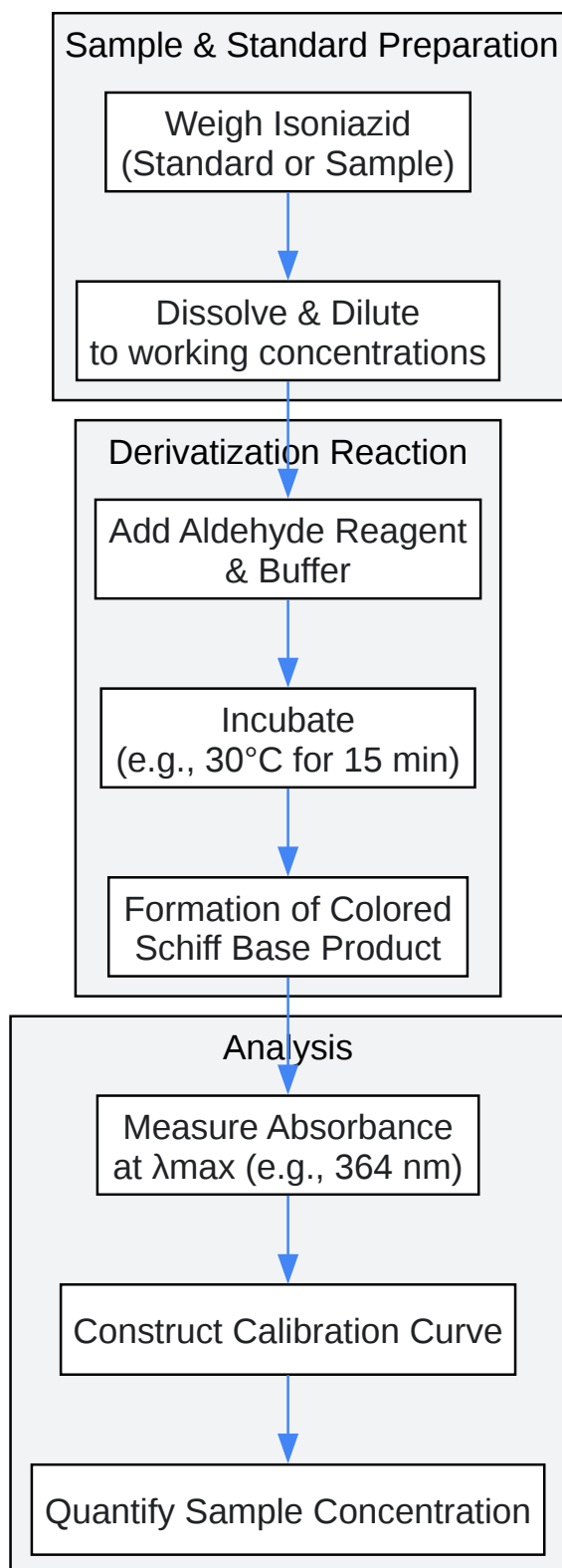
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
- Determine the concentration of isoniazid in the sample solution from the calibration curve using linear regression.

Data Presentation

The following table summarizes typical quantitative data for spectrophotometric methods.

Parameter	Method with Salicylaldehyde[6]	Method with cis-Cinnamaldehyde[5]	Method with p-nitroaniline[6]
λ_{max}	405 nm	364 nm	420 nm
Linearity Range	6.72 - 47.02 $\mu\text{g/mL}$	0.5 - 2.5 $\mu\text{g/mL}$	6.21 - 37.27 $\mu\text{g/mL}$
Molar Absorptivity	Not Reported	3.1×10^4 L/mol/cm	Not Reported
Limit of Detection (LOD)	0.00018 $\mu\text{g/mL}$	Not Reported	0.00012 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.00055 $\mu\text{g/mL}$	Not Reported	0.00037 $\mu\text{g/mL}$
Recovery	>98%	>98%	>98%

Visualization



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Workflow for Spectrophotometric Quantification of Isoniazid

Method 2: High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the quantification of isoniazid in various matrices, including plasma, urine, and pharmaceutical formulations.[1][2] Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the most common approach.[7] This method offers excellent selectivity and sensitivity, allowing for the separation of isoniazid from its metabolites and other co-administered drugs.[1][7] The protocol below details a validated RP-HPLC-UV method suitable for quantifying isoniazid in human plasma.[8]

Experimental Protocol

1. Materials and Reagents:

- Isoniazid reference standard
- Acetonitrile (HPLC grade)[8]
- Methanol (HPLC grade)
- Disodium hydrogen phosphate (Na_2HPO_4)[8]
- Orthophosphoric acid
- Trichloroacetic acid (TCA) for protein precipitation
- Water (HPLC grade)

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[7]

- Mobile Phase: A mixture of 0.01 M disodium hydrogen phosphate buffer and acetonitrile. A common ratio is 95:5 (v/v), with the pH adjusted to 7.0.[8]
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 40 μ L.[8]
- Detector Wavelength: 265 nm or 273 nm.[7][9]
- Column Temperature: Ambient or controlled at 25°C.

3. Preparation of Standard and Quality Control (QC) Solutions:

- Stock Solution (100 μ g/mL): Prepare by dissolving 10 mg of isoniazid in 100 mL of the mobile phase.[8]
- Calibration Standards: Prepare calibration standards by spiking blank human plasma with the stock solution to achieve a concentration range of 1-10 μ g/mL.[8]
- QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.03, 0.25, and 2.5 μ g/mL for urine analysis).[10]

4. Sample Preparation (from Plasma):

- To 500 μ L of plasma sample (or standard/QC), add 100 μ L of TCA solution (e.g., 10% w/v) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 μ m syringe filter.[8]
- Transfer the filtered supernatant to an HPLC vial for injection.

5. Data Analysis:

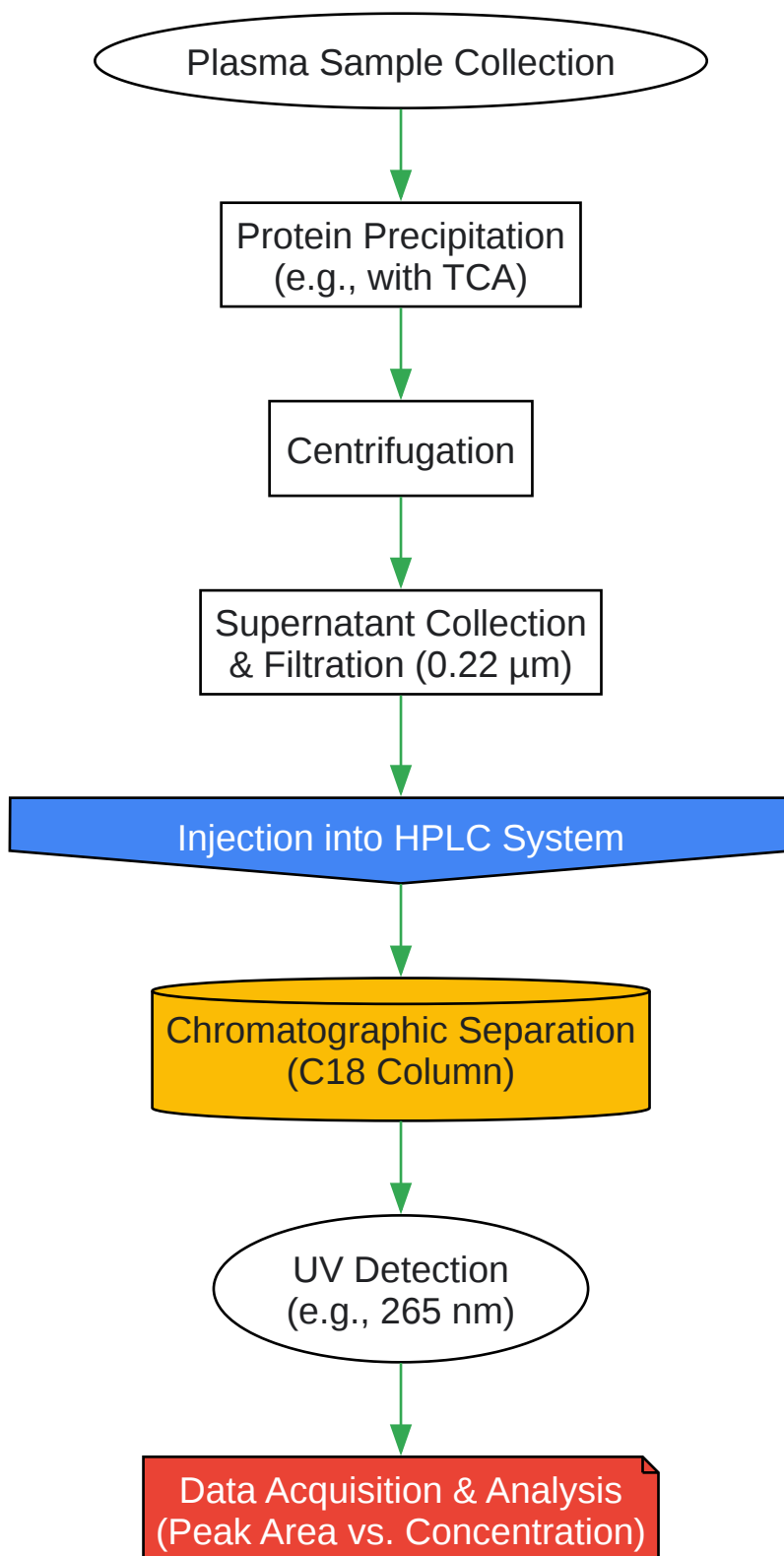
- Run the standards to establish the calibration curve by plotting the peak area against concentration. The curve should demonstrate good linearity ($R^2 > 0.99$).[\[8\]](#)
- Inject the prepared samples and QC samples.
- Calculate the concentration of isoniazid in the unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for HPLC methods.

Parameter	HPLC-UV (Plasma) [8]	HPLC-UV (Plasma) [7]	Micellar LC (Urine) [9] [10]
Column	C18	C8	C18
Mobile Phase	0.01M Na ₂ HPO ₄ buffer : Acetonitrile (95:5)	Acetonitrile : Water	0.15M SDS, 12.5% 1- propanol, 0.01M Na ₂ HPO ₄
Detection λ	238 nm	273 nm	265 nm
Retention Time	4.40 \pm 0.1 min	~5 min	< 5 min
Linearity Range	1 - 10 μ g/mL	0.89 - 71.36 μ g/mL	0.03 - 10.0 μ g/mL
Limit of Detection (LOD)	0.3 μ g/mL	0.31 μ g/mL	0.01 μ g/mL
Limit of Quantification (LOQ)	1.0 μ g/mL	0.89 μ g/mL	0.03 μ g/mL
Recovery	Not specified	89.8 - 96.6%	Not specified
Precision (%RSD)	Not specified	< 10.39%	< 16.0%

Visualization



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Experimental Workflow for HPLC Quantification of Isoniazid

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high-throughput capabilities.[\[11\]](#) This method is ideal for therapeutic drug monitoring (TDM) of isoniazid, especially when quantifying low concentrations in complex biological matrices like plasma or when simultaneously measuring multiple anti-tuberculosis drugs and their metabolites.[\[12\]](#)[\[13\]](#) The method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) mode for high specificity.[\[12\]](#)

Experimental Protocol

1. Materials and Reagents:

- Isoniazid reference standard
- Isoniazid-d4 (or other suitable internal standard, IS)
- Methanol (LC-MS grade)[\[12\]](#)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

2. LC-MS/MS Conditions:

- LC System: UPLC or HPLC system.
- Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m).[\[12\]](#)
- Mobile Phase A: 0.1% Formic acid in water.[\[13\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[13\]](#)

- Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
- Flow Rate: 0.2 - 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization Positive (ESI+).[\[11\]](#)
- MRM Transitions:
 - Isoniazid: Precursor ion $[M+H]^+$ at m/z 138.1 → Product ion at m/z 121.1 or 79.1.[\[2\]](#)[\[11\]](#)
 - Internal Standard (Isoniazid-d4): Precursor ion $[M+H]^+$ at m/z 142.1 → Product ion at m/z 125.1.

3. Preparation of Standard and QC Solutions:

- Prepare stock solutions of isoniazid and the internal standard in methanol.
- Spike blank plasma with working solutions to create calibration standards over the desired concentration range (e.g., 0.2 - 10 $\mu\text{g/mL}$).[\[14\]](#)
- Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation:

- Protein Precipitation: This is a simple and common method.[\[12\]](#)
- To 50 μL of plasma sample, add 100 μL of acetonitrile or methanol containing the internal standard.[\[13\]](#)
- Vortex for 5 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 9000 x g) for 10 minutes at 4°C.[\[13\]](#)
- Transfer the supernatant to a new vial, dilute with water if necessary, and inject 2 μL into the LC-MS/MS system.[\[13\]](#)

5. Data Analysis:

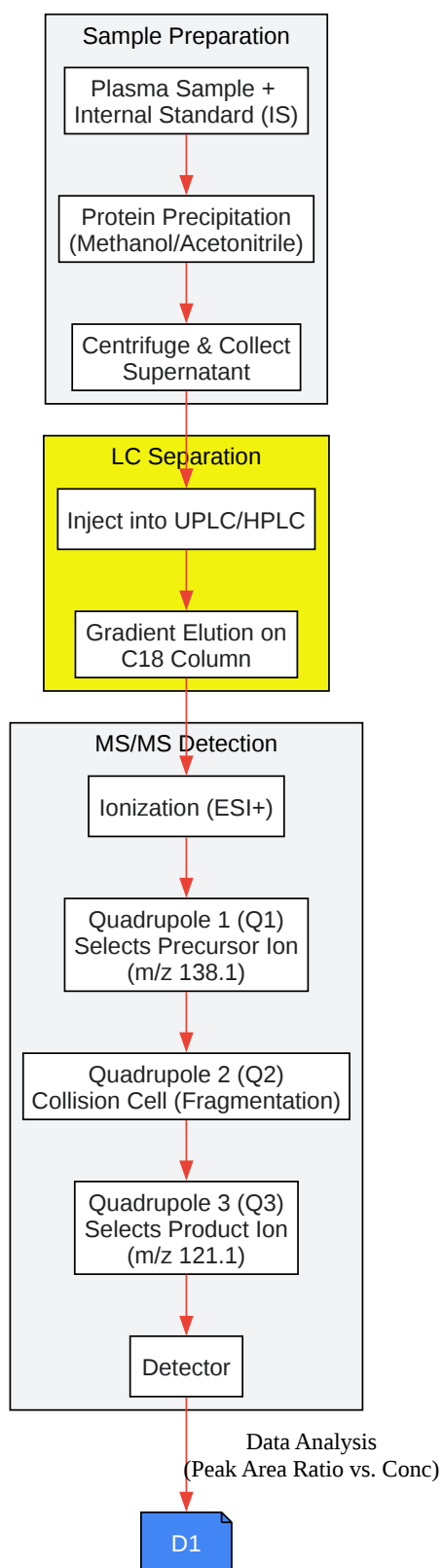
- Integrate the peak areas for the specific MRM transitions of isoniazid and the internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted ($1/x^2$) linear regression.
- Quantify the isoniazid concentration in unknown samples from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for LC-MS/MS methods.

Parameter	LC-MS/MS (Plasma)[14]	LC-MS/MS (Plasma)[12]	LC-MS/MS (Plasma)[13]
Sample Volume	Low volume	50 µL	50 µL
Sample Prep	Ostro™ plate extraction	Methanol precipitation	Acetonitrile precipitation
Run Time	4.2 min	< 10 min	Short
Linearity Range	0.2 - 10 µg/mL	Covers expected plasma concentrations	Covers expected plasma concentrations
Precision (%CV)	< 15%	1.6 - 14.9%	< 13.43%
Accuracy (%)	Within ±15%	87.2 - 113.6%	91.63 - 114.00%

Visualization



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LC-MS/MS Workflow for Isoniazid Quantification

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